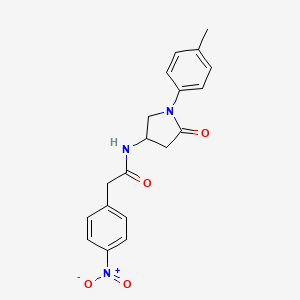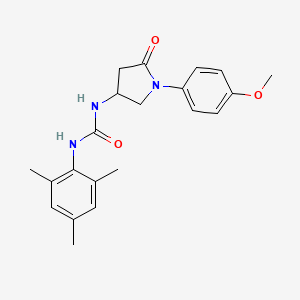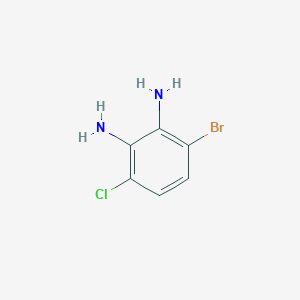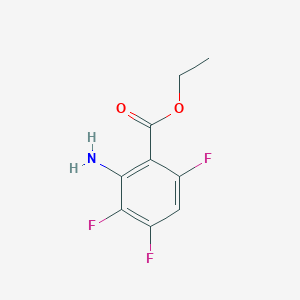
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide involves multi-step processes starting from basic organic compounds. In one study, a series of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one moieties were synthesized from anthranilic acid and aryl isothiocyanates. The process yielded five new derivatives with total yields ranging from 29 to 31%. The structures of these compounds were confirmed using IR, 1H-NMR, 13C-NMR, and HR-MS spectra . Another study focused on the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were developed using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives . These methods are indicative of the complex synthetic routes required to produce such specialized molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 3,4-dihydroquinazolin-4-one core, which is a common feature in the synthesized molecules. The structural determination was carried out using various spectroscopic techniques, ensuring the correct assembly of the molecular framework. The presence of substituents like the aryl group and the acetamide moiety influences the overall molecular conformation and, potentially, the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their structural components. For instance, the unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines. The study also explored the structural effects on reactivity, which is crucial for understanding how these compounds might interact with biological targets or undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the 4-oxo-3,4-dihydroquinazolin-2-ylthio moiety and the acetamide group is likely to affect properties such as solubility, melting point, and stability. The spectroscopic data obtained from IR, NMR, and mass spectrometry provide insights into the functional groups present and their chemical environment, which in turn can be correlated with the physical and chemical behavior of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-(thiophen-2-yl)acetamide, part of a broader class of quinazolinone derivatives, has been synthesized and characterized through various analytical techniques. These compounds, including similar structures, have been explored for their potential biological activities and chemical properties. For instance, Riadi et al. (2021) detailed the preparation of a quinazolinone-based derivative, showcasing its potent cytotoxic activity against several human cancer cell lines through the inhibition of VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Anticancer Activities
Significant research has been directed toward evaluating the anticancer activities of quinazolinone derivatives. Studies reveal that these compounds exhibit a broad spectrum of antitumor activities. For example, compounds with quinazolinone structures have been synthesized and shown remarkable in vitro antitumor activity, indicating their efficacy as potential chemotherapeutic agents. These findings suggest that the modification of the quinazolinone core could lead to the development of new anticancer drugs with improved efficacy and selectivity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Antimicrobial Properties
Quinazolinone derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of these compounds against a variety of microbial strains have shown promising results, indicating their potential as novel antimicrobial agents. This opens up avenues for the development of new drugs to combat resistant bacterial infections (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction mechanisms of quinazolinone derivatives with biological targets. These studies help in identifying key binding interactions, which can guide the design of more potent and selective inhibitors. The use of molecular docking in the development of quinazolinone-based compounds highlights its importance in drug discovery processes, providing insights into the structural requirements for biological activity (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-23-19-9-6-15(24-20(26)12-17-3-2-10-28-17)11-18(19)21(27)25(13)16-7-4-14(22)5-8-16/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYKSNULXOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)
![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)
![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)
![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)
